tert-butyl N-(4-oxocyclopent-2-en-1-yl)carbamate
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Description
Physical And Chemical Properties Analysis
- Safety Information :
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 (IF SWALLOWED), P302 (IF ON SKIN), P305 (IF IN EYES), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P338 (Remove contact lenses if present and easy to do. Continue rinsing), P351 (Rinse cautiously with water for several minutes), P352 (Wash with plenty of soap and water), P312 (Call a POISON CENTER or doctor/physician if you feel unwell) .
Scientific Research Applications
Enantioselective Synthesis and Structural Analysis
One significant application of tert-butyl N-(4-oxocyclopent-2-en-1-yl)carbamate derivatives is in the enantioselective synthesis of bioactive molecules. For example, a study demonstrated the importance of a carbocyclic analogue of a protected β-d-2-deoxyribosylamine for synthesizing carbocyclic analogues of 2′-deoxynucleotides, showcasing its role in the relative substitution of the cyclopentane ring (Ober et al., 2004).
Molecular Structure and Hydrogen Bonding
Another study focused on the isomorphous crystal structures of derivatives, highlighting the molecular linkage via a bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group. This research adds valuable insights into the structural aspects and potential applications in designing new materials and molecular assemblies (Baillargeon et al., 2017).
Photocatalysis and Organic Synthesis
The versatility of tert-butyl N-(4-oxocyclopent-2-en-1-yl)carbamate derivatives is further exemplified in photocatalyzed reactions. A study reported a photoredox-catalyzed amination of o-hydroxyarylenaminones, establishing a new pathway for assembling a range of 3-aminochromones under mild conditions. This demonstrates the compound's utility in facilitating complex organic transformations (Wang et al., 2022).
Material Science and Sensory Applications
In materials science, tert-butyl carbazole derivatives have been used to construct nanofibers with strong blue emissive properties. These materials show potential as fluorescent sensory materials for detecting volatile acid vapors, highlighting the functional versatility of tert-butyl carbamate derivatives in sensor technology (Sun et al., 2015).
Catalysis and Synthetic Applications
Furthermore, studies have explored the catalytic applications of tert-butyl N-(4-oxocyclopent-2-en-1-yl)carbamate derivatives in the synthesis of complex organic molecules. For instance, bioinspired manganese complexes have been used in catalytic epoxidation reactions, showcasing the utility of these compounds in the efficient synthesis of key intermediates for pharmaceutical applications (Qiu et al., 2019).
properties
IUPAC Name |
tert-butyl N-(4-oxocyclopent-2-en-1-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7H,6H2,1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNIZHSVECIKLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(4-oxocyclopent-2-en-1-yl)carbamate |
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